

Application Notes and Protocols for MRS2768 Tetrasodium Salt

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Compound of Interest

Compound Name: MRS2768 tetrasodium salt

Cat. No.: B14104771

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These application notes provide detailed protocols for the dissolution and use of **MRS2768 tetrasodium salt**, a selective P2Y2 receptor agonist, for both in vitro and in vivo research applications. The information is intended for researchers, scientists, and professionals in the field of drug development.

Product Information and Quantitative Data

MRS2768 tetrasodium salt is a potent and selective agonist for the P2Y2 purinergic receptor. [1][2] It is a valuable tool for studying P2Y2 receptor signaling and its role in various physiological and pathological processes, including cardioprotection.[1]

The key quantitative data for **MRS2768 tetrasodium salt** are summarized in the table below for easy reference.

Parameter	Value	Reference
Chemical Name	Uridine-5'-tetraphosphate δ -phenyl ester tetrasodium salt	
Molecular Weight	728.14 g/mol	
Purity	$\geq 98\%$ (HPLC)	
Agonist Activity	Selective P2Y2 receptor agonist	
EC50	1.89 μM	[3]
Solubility	Soluble in water	
Storage	Store at -80°C	

Experimental Protocols

2.1. Preparation of Stock Solutions

MRS2768 tetrasodium salt is readily soluble in water. Many suppliers provide this compound pre-dissolved in water, typically at a concentration of 10 mM. If working with a pre-dissolved solution, it can be directly diluted to the desired working concentration using an appropriate buffer or cell culture medium.

If you have the solid form of **MRS2768 tetrasodium salt**, follow the protocol below to prepare a stock solution.

Materials:

- **MRS2768 tetrasodium salt** (solid)
- Nuclease-free water
- Sterile, conical tubes
- Vortex mixer

- Pipettes and sterile filter tips

Protocol:

- Calculate the required mass: To prepare a 10 mM stock solution, use the molecular weight (728.14 g/mol) to calculate the mass of **MRS2768 tetrasodium salt** needed.
 - $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - For 1 mL of a 10 mM stock solution:
 - $\text{Mass} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 728.14 \text{ g/mol} = 0.00728 \text{ g} = 7.28 \text{ mg}$
- Dissolution:
 - Aseptically weigh the calculated amount of **MRS2768 tetrasodium salt** and place it in a sterile conical tube.
 - Add the required volume of nuclease-free water to the tube.
 - Vortex the solution gently until the solid is completely dissolved.
- Sterilization and Storage:
 - It is recommended to filter-sterilize the stock solution through a 0.22 μm syringe filter into a new sterile tube, especially for cell culture experiments.
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -80°C for long-term storage.

2.2. In Vitro Application: Cell Proliferation Assay

This protocol provides an example of using **MRS2768 tetrasodium salt** to study its effect on the proliferation of PANC-1 human pancreatic cancer cells.[\[1\]](#)

Materials:

- PANC-1 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **MRS2768 tetrasodium salt** stock solution (10 mM in water)
- 96-well cell culture plates
- Cell proliferation assay kit (e.g., MTS or WST-1)
- Plate reader

Protocol:

- Cell Seeding:
 - Seed PANC-1 cells in a 96-well plate at a density of 5,000 cells/well in 100 μ L of complete culture medium.
 - Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
- Treatment:
 - Prepare serial dilutions of **MRS2768 tetrasodium salt** in the complete culture medium to achieve final concentrations ranging from 0.01 μ M to 1000 μ M.[\[1\]](#)
 - After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 μ L of the medium containing the different concentrations of MRS2768. Include a vehicle control (medium without the compound).
 - Incubate the plate for an additional 24 hours.[\[1\]](#)
- Proliferation Assessment:
 - After the treatment period, add the cell proliferation reagent (e.g., 20 μ L of MTS reagent) to each well according to the manufacturer's instructions.

- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - The effect on cell proliferation can be expressed as a percentage relative to the vehicle-treated control cells.
 - The half-maximal effective concentration (EC50) can be calculated from the dose-response curve. For PANC-1 cells, the reported EC50 for proliferation stimulation is approximately $0.8 \pm 1.7 \mu\text{M}$.[\[1\]](#)

2.3. In Vivo Application: Cardioprotection in a Mouse Model

This protocol is an example of an in vivo application of MRS2768 to assess its cardioprotective effects in a mouse model of myocardial infarction.[\[1\]](#)

Materials:

- **MRS2768 tetrasodium salt** stock solution
- Sterile saline (0.9% NaCl)
- Mice (as per the experimental model)
- Surgical instruments for inducing myocardial infarction
- Analytical tools for assessing cardiac damage (e.g., TTC staining, serum biomarkers)

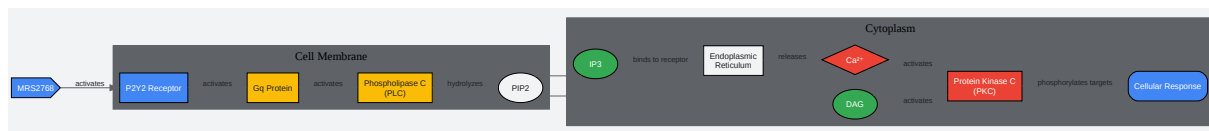
Protocol:

- Animal Preparation:
 - Acclimate the mice to the laboratory conditions before the experiment.
 - All animal procedures should be performed in accordance with institutional guidelines and approved protocols.

- Drug Administration:
 - Prepare the dosing solution by diluting the **MRS2768 tetrasodium salt** stock solution in sterile saline.
 - A previously reported effective dose is 4.44 µg/kg administered via intravenous (i.v.) injection as a pretreatment before inducing ischemia.[1]
- Induction of Myocardial Infarction:
 - Induce myocardial infarction through a standard surgical procedure, such as ligation of the left anterior descending (LAD) coronary artery.
- Assessment of Cardioprotection:
 - After a designated reperfusion period, assess the extent of myocardial damage.
 - This can be done by measuring the infarct size using triphenyltetrazolium chloride (TTC) staining or by quantifying cardiac biomarkers in the serum.
 - In a study, pretreatment with MRS2768 significantly reduced myocardial damage compared to untreated control mice ($25.6 \pm 4.5\%$ vs. $39.2 \pm 6.3\%$).[1]

Signaling Pathway

MRS2768 acts as a selective agonist for the P2Y2 receptor, which is a G-protein coupled receptor (GPCR). The activation of the P2Y2 receptor primarily initiates a signaling cascade through the Gq protein alpha subunit.[4] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.



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P2Y2 Receptor Signaling Pathway

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